
N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine
Overview
Description
N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine is a compound widely used in organic synthesis, particularly in peptide chemistry. It is a derivative of serine, an amino acid, and is protected by two groups: the tert-butoxycarbonyl (Boc) group and the tert-butyldimethylsilyl (TBDMS) group. These protecting groups are crucial in multi-step synthesis processes as they prevent unwanted reactions at specific sites of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine typically involves the protection of the amino and hydroxyl groups of serine. The amino group is protected using the tert-butoxycarbonyl (Boc) group, while the hydroxyl group is protected using the tert-butyldimethylsilyl (TBDMS) group. The process involves the following steps:
Protection of the Amino Group: Serine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form N-(tert-Butoxycarbonyl)serine.
Protection of the Hydroxyl Group: The N-(tert-Butoxycarbonyl)serine is then reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and TBDMS protecting groups under acidic or basic conditions.
Substitution Reactions: The hydroxyl group can undergo substitution reactions with various electrophiles.
Coupling Reactions: The amino group can participate in peptide coupling reactions to form peptide bonds.
Common Reagents and Conditions
Deprotection: Boc group can be removed using trifluoroacetic acid (TFA), while the TBDMS group can be removed using tetrabutylammonium fluoride (TBAF).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Major Products Formed
Deprotection: Serine is regenerated after removal of the protecting groups.
Substitution: Various substituted serine derivatives.
Coupling: Peptides and peptide derivatives.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine has numerous applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptide-based compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine involves its role as a protected serine derivative. The Boc and TBDMS groups protect the amino and hydroxyl groups, respectively, allowing for selective reactions at other sites of the molecule. This selective protection is crucial in multi-step synthesis processes, enabling the formation of complex molecules without unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)serine: Lacks the TBDMS protection on the hydroxyl group.
O-(tert-Butyldimethylsilyl)serine: Lacks the Boc protection on the amino group.
N-(tert-Butoxycarbonyl)-O-(trimethylsilyl)serine: Similar but with a different silyl protecting group.
Uniqueness
N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine is unique due to the dual protection of both the amino and hydroxyl groups, making it highly versatile in synthetic applications. The combination of Boc and TBDMS groups provides stability and selectivity, which is advantageous in complex synthesis processes .
Biological Activity
N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine (CAS Number: 152491-85-5) is a derivative of serine, an amino acid that plays a critical role in various biological processes. This compound is particularly notable for its applications in synthetic organic chemistry and potential therapeutic uses. This article delves into its biological activity, synthesis, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₁₄H₃₁NO₄Si |
Molecular Weight | 305.486 g/mol |
Density | 0.979 g/cm³ |
Melting Point | 32-37 °C |
Boiling Point | 377.301 °C at 760 mmHg |
Flash Point | >230 °F |
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly regarding its role as a building block in peptide synthesis and its potential inhibitory effects on specific enzymes.
Enzyme Inhibition Studies
Synthesis and Applications
This compound is synthesized through a multi-step process involving the protection of the hydroxyl and amino groups of serine. This protection is crucial for subsequent reactions in peptide synthesis and other organic transformations.
Synthetic Route Overview
- Protection of Serine : The hydroxyl group of serine is protected using tert-butyldimethylsilyl (TBDMS) chloride.
- Boc Protection : The amino group is then protected with tert-butoxycarbonyl (Boc) anhydride.
- Purification : The resulting compound is purified through standard techniques such as chromatography.
This synthetic pathway allows for the selective modification of serine residues in peptides, enhancing their stability and bioavailability.
Case Study 1: Antibacterial Activity
In a study examining the antibacterial properties of serine derivatives, compounds similar to this compound were tested against various strains of bacteria. Results indicated that these compounds could significantly reduce bacterial viability, particularly when used in combination with known antibiotics .
Case Study 2: Cancer Cell Line Inhibition
A recent investigation into the effects of serine derivatives on cancer cell lines revealed that certain modifications led to enhanced cytotoxicity against MCF-7 cells. This suggests that this compound may be explored further for its potential therapeutic applications in oncology .
Properties
IUPAC Name |
(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO5Si/c1-13(2,3)20-12(18)15-10(11(16)17)9-19-21(7,8)14(4,5)6/h10H,9H2,1-8H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHOBOMKSMVHCX-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO[Si](C)(C)C(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO[Si](C)(C)C(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO5Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90181-25-2 | |
Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(tert-butyldimethylsilyl)oxy]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.